molecular formula C6H11NO B2839325 2-Amino-1-(1-methylcyclopropyl)ethanone CAS No. 1707364-82-6

2-Amino-1-(1-methylcyclopropyl)ethanone

Cat. No.: B2839325
CAS No.: 1707364-82-6
M. Wt: 113.16
InChI Key: YCHJHSXVMAWUNQ-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methylcyclopropyl)ethanone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Biological Activity

2-Amino-1-(1-methylcyclopropyl)ethanone, with the chemical formula C_6H_11N_O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 1707364-82-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter systems, potentially affecting mood and behavior. Its structure suggests it could interact with receptors involved in neurotransmission.
  • Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The compound may bind to specific neurotransmitter receptors, modulating their activity. This interaction could lead to changes in signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its antimicrobial effects.

Neuropharmacological Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The specific receptor targets were not fully elucidated but suggestive evidence points towards modulation of GABAergic activity.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited inhibitory effects against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates potential for therapeutic applications.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalAnxiolytic-like behavior
AntimicrobialInhibition of bacterial growth

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways involved.
  • Toxicological Assessments : Evaluating the safety profile in vivo to ascertain therapeutic viability.
  • Formulation Development : Exploring potential delivery methods for clinical applications.

Properties

IUPAC Name

2-amino-1-(1-methylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2-3-6)5(8)4-7/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJHSXVMAWUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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